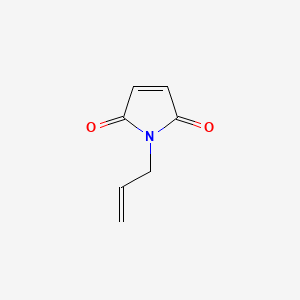

N-Allylmaleimide

概要

説明

N-Allylmaleimide is a compound with biomedical research applications. It has been found to inhibit the growth of select cancer cells and has potential neuroprotective attributes, making it a promising candidate for neurodegenerative disease treatment .

Synthesis Analysis

New thermally curable copolymers of this compound with N-vinylpyrrolidone and 2,2-diallyl 1,1,3,3-tetraethylguanidinium chloride have been obtained via bulk radical copolymerization as well as in methanol and dimethylsulfoxide solutions in the presence of AIBN at 70–90°C .

Molecular Structure Analysis

The molecular formula of this compound is C7H7NO2 . The homopolymerization of this compound was first done by T.M. Pyriadi and H.J. Harwood , who showed that a polymer is formed with the involvement of three types of units: owing to 1,2 addition of a maleimide bond, “allyl addition,” and addition of an allyl group to the double bond of maleimide (cyclic units) .

Chemical Reactions Analysis

The kinetic laws of reaction have been studied, and the relative activities of monomers have been determined. It has been shown that random copolymers are formed, and the copolymerization in methanol shows a high tendency toward alternation of monomer units .

科学的研究の応用

Synthesis and Thermal Properties

N-Allylmaleimide is used in the synthesis of new thermally curable copolymers. Studies by Gorbunova and Tiunova (2015) focused on creating copolymers of this compound with other compounds like N-vinylpyrrolidone and 2,2-diallyl1,1,3,3-tetraethylguanidinium chloride. These were obtained through bulk radical copolymerization. The thermal properties of these copolymers were also examined, revealing that they form a network polymer upon heating without a catalyst (Gorbunova & Tiunova, 2015).

Thermosetting Polymers

Another application involves the synthesis of thermosetting polymers. Takeda and Matsumoto (2010) synthesized an alternating copolymer of this compound and isobutene, which forms a new class of thermosetting polymers. This copolymer, due to its unique structure, demonstrated high thermal stability and potential for transparent material applications (Takeda & Matsumoto, 2010).

Copolymerization with New Allyl Monomers

Gorbunova (2010) also explored the radical copolymerization of N-vinylpyrrolidone with various allyl monomers, including this compound. The study aimed to understand the kinetic features of these reactions, determine the structures of the resulting copolymers, and evaluate their physicochemical and biological properties (Gorbunova, 2010).

Application in Quantitative Peptide Analysis

This compound has also been used in the synthesis of d-labeled N-alkylmaleimides. Niwayama, Kurono, and Matsumoto (2001) developed these for specific modification of terminal SH groups in cysteine residues of proteins or peptides. This application is vital for quantitative analysis of peptides by stable isotope differential mass spectrometry (Niwayama et al., 2001).

Biosynthesis in Polyketide Synthase

The compound plays a role in the biosynthesis of allylmalonyl-coenzyme A, a critical extender unit in the polyketide synthase for FK506, an immunosuppressive agent. Mo et al. (2011) detailed the biosynthetic pathway, which includes a dedicated polyketide synthase producing allylmalonyl-CoA, essential for the formation of FK506 and its analogues (Mo et al., 2011).

Safety and Hazards

When handling N-Allylmaleimide, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

N-Allylmaleimide-based copolymers are widely used in various branches of industry, from the aerospace industry to microelectronics . Future research could focus on exploring its potential applications in these areas and others, such as its use in biomedical research and potential for neurodegenerative disease treatment .

作用機序

Target of Action

N-Allylmaleimide, similar to its relative N-Ethylmaleimide, is known to interact with sulfhydryl groups . These groups are found in many proteins and enzymes, making them potential targets for this compound. In particular, N-Ethylmaleimide has been reported to interact with Galectin-10 , a protein that regulates immune responses through the recognition of cell-surface glycans .

Mode of Action

This compound, like N-Ethylmaleimide, is an alkylating reagent . It reacts with sulfhydryl groups to form stable thioether bonds . This reaction is specific for sulfhydryls at pH 6.5-7.5 . At pH values greater than 7.5, reactivity with amino groups occurs . This interaction can modify the function of proteins and enzymes, potentially leading to changes in cellular processes.

Biochemical Pathways

For instance, N-substituted maleimides have been reported to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .

Pharmacokinetics

It’s known that the compound’s reactivity is influenced by ph, with specific reactivity towards sulfhydryls at ph 65-75 and increased reactivity towards amino groups at pH values greater than 75 . This suggests that the compound’s bioavailability and distribution could be influenced by the pH of its environment.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific proteins and enzymes it interacts with. Given its reactivity with sulfhydryl groups, it could potentially modify a wide range of proteins and enzymes, leading to diverse cellular effects. For instance, N-substituted maleimides have been reported to exhibit excellent thermal stability and electron-withdrawing properties .

Action Environment

The action of this compound is influenced by environmental factors such as pH . Its reactivity with sulfhydryl groups is specific at pH 6.5-7.5, while at pH values greater than 7.5, it also reacts with amino groups . This suggests that the compound’s action, efficacy, and stability could be influenced by the pH of its environment.

特性

IUPAC Name |

1-prop-2-enylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-2-5-8-6(9)3-4-7(8)10/h2-4H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFDAYXWBWRTSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183885 | |

| Record name | Maleimide, N-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2973-17-3, 31940-21-3 | |

| Record name | N-Allylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Allyl-1H-pyrrole-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Allylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC175866 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, N-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ALLYL-1H-PYRROLE-2,5-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOY8PV1214 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

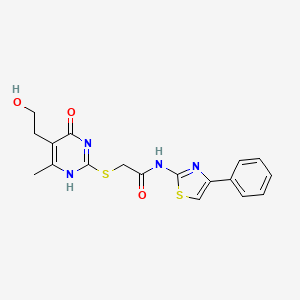

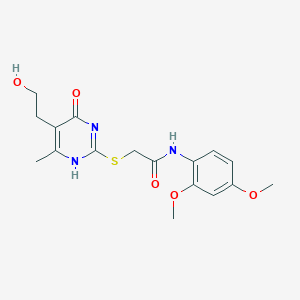

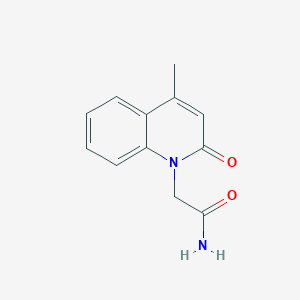

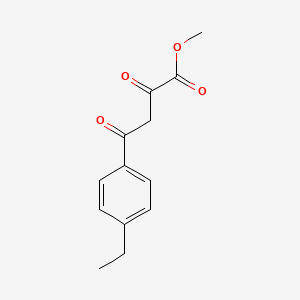

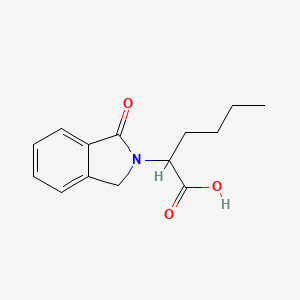

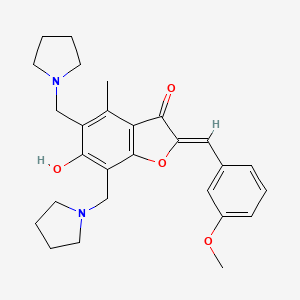

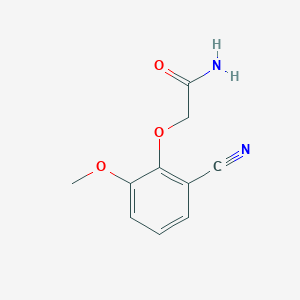

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-2-[2-(4-phenyl-1,3-thiazol-2-yl)pyridin-1-ium-1-yl]ethanone;bromide](/img/structure/B7811866.png)

![3-amino-N-[6-[(3-aminobenzoyl)amino]hexyl]benzamide](/img/structure/B7811873.png)

![(2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-5-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B7811884.png)

![6-Hydroxy-2-[(5-methoxy-1-methylindol-3-yl)methylene]benzo[b]furan-3-one](/img/structure/B7811899.png)